11-Dodecanolide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95338-31-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
12-methyl-oxacyclododecan-2-one |
InChI |
InChI=1S/C12H22O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h11H,2-10H2,1H3 |
InChI Key |
IBLSRZGJYAOPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Occurrence and Biosynthesis of 11 Dodecanolide and Its Methyl Branched Isomers
Natural Isolation and Identification in Biological Secretions
The discovery of 11-dodecanolide and its related structures in nature is often challenging due to their production in minute quantities, necessitating advanced analytical and synthetic chemistry techniques for their identification.
Aliphatic macrolides, including this compound and its methyl-branched analogs, have been identified as key components of the chemical signals used by amphibians, particularly the endemic Mantellinae frog family of Madagascar. researchgate.netresearchgate.net Males in this family possess femoral glands that release complex, species-specific volatile compounds during courtship. researchgate.netresearchgate.net
In the mantelline frog Gephyromantis moseri, a species found in the rainforests of Madagascar, a series of methyl-branched 11-dodecanolides were identified as part of its glandular secretions. researchgate.netrsc.org Due to the extremely low quantities of these compounds, direct isolation for structural elucidation was not feasible. Instead, researchers synthesized a library of potential candidate molecules, including 2-, 4-, 6-, 8-, and 10-methyl-11-dodecanolide. researchgate.netrsc.orgdntb.gov.ua By comparing the gas chromatographic retention indices and mass spectra of the synthetic compounds with the natural secretions, they successfully identified these methyl-branched 11-dodecanolides as new natural products. researchgate.netrsc.org These volatile macrolides are believed to play a crucial role in species recognition among these frogs. researchgate.net
Table 1: Identified Methyl-Branched 11-Dodecanolides in Gephyromantis moseri This table is based on synthetic library comparison for identification.
| Compound Name | Position of Methyl Branch | Status |
| 2-Methyl-11-dodecanolide | 2 | Identified in Secretion researchgate.netrsc.org |
| 4-Methyl-11-dodecanolide | 4 | Identified in Secretion researchgate.netrsc.org |
| 6-Methyl-11-dodecanolide | 6 | Identified in Secretion researchgate.netrsc.orgpherobase.com |
| 8-Methyl-11-dodecanolide | 8 | Identified in Secretion researchgate.netrsc.org |
| 10-Methyl-11-dodecanolide | 10 | Identified in Secretion researchgate.netrsc.org |
Lactones as a chemical class are common metabolites in various organisms, including fungi. researchgate.netnih.gov Many fungal species, particularly phytopathogenic ones from genera like Alternaria, Botrytis, and Fusarium, are known to produce a wide array of secondary metabolites, including polyketides and macrolides. mdpi.com While the direct isolation of this compound from fungi is less specifically documented than in frogs, related dodecanolides, such as γ-dodecalactone (4-dodecanolide), are recognized as fungal and bacterial metabolites. nih.govlongdom.org For example, 5-dodecanolide has been studied for its ability to interfere with biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The broad capacity of fungi to produce diverse lactone structures suggests they are a potential, though less explored, source of this compound and its isomers. researchgate.netmdpi.com
The structural elucidation of macrolides like this compound is complicated by the existence of numerous stereoisomers and regioisomers. The assignment of absolute configuration is a persistent challenge in natural products chemistry. researchgate.netnih.gov Often, initial structural proposals based on spectroscopic methods alone are later found to be incorrect and require revision through enantioselective total synthesis. researchgate.netoup.com
The analysis of frog secretions revealed the presence of various regioisomers of macrolides, where double bonds or methyl groups are located at different positions on the carbon chain. researchgate.net For instance, in the analysis of secretions from the frog Hyperolius cinnamomeoventris, a tetradecen-13-olide was identified, and the synthesis of candidate molecules, specifically (Z)-5- and (Z)-9-tetradecen-13-olide, was necessary to confirm the natural compound's structure. researchgate.net The determination of stereochemistry is equally critical; chiral gas chromatography was used to establish the absolute configuration of the natural frog macrolide as (5Z,13S)-5-tetradecen-13-olide. researchgate.net These examples underscore the necessity of synthesizing various stereoisomers to definitively identify the exact structure of the naturally occurring product. researchgate.netoup.com
Identification in Other Biological Systems (e.g., Fungal Metabolites)
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound follows a general pathway established for macrolactones, originating from fatty acid metabolism and involving key enzymatic transformations.
The formation of macrolactones from their linear hydroxy-acid precursors is an enzymatic process known as macrolactonization. thieme-connect.com This critical ring-closing step is often catalyzed by lipases or specialized thioesterases. nih.govacs.orgnih.gov A common biosynthetic route involves a two-step enzymatic cascade. First, a cytochrome P450 monooxygenase (P450) hydroxylates a fatty acid at its terminal (ω) or sub-terminal (ω-1, ω-2, etc.) carbon. nih.govresearchgate.net This reaction creates a hydroxy fatty acid. Subsequently, this precursor undergoes intramolecular esterification (lactonization), a reaction that can be efficiently catalyzed by lipases. nih.govresearchgate.netnih.gov
In prokaryotes, engineered Escherichia coli strains have been developed to produce hydroxy fatty acids by expressing P450 enzymes. nih.govd-nb.info For example, the fatty acid hydroxylase CYP102A1 from Bacillus megaterium has been used to convert free fatty acids into their hydroxy counterparts. d-nb.info Similarly, enzymes from the CYP52 family, found in yeasts like Candida, are known to hydroxylate the terminal position of fatty acids. nih.gov The final lactonization step can be performed by various lipases, such as those from Pseudomonas cepacia or porcine pancreas (PPL), which catalyze the formation of the macrocyclic ring. acs.orgresearchgate.net
The biosynthesis of this compound originates from the 12-carbon saturated fatty acid, dodecanoic acid (lauric acid). d-nb.infoebi.ac.uk This precursor undergoes hydroxylation to form 11-hydroxydodecanoic acid, the direct acyclic precursor to this compound. d-nb.infoebi.ac.uk
The key transformation is the regioselective hydroxylation of dodecanoic acid. This is achieved by cytochrome P450 enzymes that can target the (ω-1) position. For instance, a P450 system from Bacillus megaterium (P450 BM3) and CYP153A from Marinobacter aquaeloei have been shown to produce 11-hydroxydodecanoic acid. researchgate.netnih.gov In some microorganisms, a mixture of hydroxy fatty acids is produced. For example, engineered E. coli expressing CYP102A1 produced a mix of hydroxy fatty acids from glucose, including 9-hydroxydecanoic acid, 11-hydroxydodecanoic acid, and 10-hydroxyhexadecanoic acid. d-nb.info Similarly, the enzyme AlkBGT from Pseudomonas putida GPo1 can convert dodecanoic acid into ω-hydroxydodecanoic acid (12-hydroxydodecanoic acid), but other P450s can produce the 11-hydroxy isomer. ebi.ac.ukfrontiersin.org Once formed, 11-hydroxydodecanoic acid is cyclized via an intramolecular esterification reaction to yield the final product, this compound. nih.govresearchgate.net
Table 2: Key Enzymes and Precursors in this compound Biosynthesis
| Step | Precursor | Enzyme Class | Specific Example(s) | Product |
| Hydroxylation | Dodecanoic Acid | Cytochrome P450 Monooxygenase | CYP102A1, CYP153A, P450 BM3 mutant researchgate.netnih.govd-nb.info | 11-Hydroxydodecanoic Acid |
| Macrolactonization | 11-Hydroxydodecanoic Acid | Lipase (B570770) / Thioesterase | Pseudomonas cepacia lipase (PCL) researchgate.net | This compound |
Stereochemical Control in Biosynthesis
The precise three-dimensional arrangement of atoms, or stereochemistry, in macrolactones like this compound and its methyl-branched isomers is fundamental to their biological function. This stereochemical precision is not random but is meticulously controlled during their biosynthesis by complex enzymatic machinery. The biosynthesis of these compounds is largely attributed to modular polyketide synthases (PKSs), which function as molecular assembly lines, constructing the carbon backbone from simple precursor units with exquisite stereocontrol. nih.govbeilstein-journals.org
The stereochemical outcome of the final macrolactone is determined at various stages of the polyketide chain assembly. Each module within the PKS is responsible for one cycle of chain elongation and can contain a specific set of catalytic domains that dictate the processing of the growing polyketide chain. nih.gov The key enzymatic domains that govern stereochemistry are the Ketosynthase (KS), Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains. nih.gov The presence and specific nature of these domains within a module determine the stereochemical configuration at newly formed chiral centers.
Role of Ketoreductase (KR) Domains
Ketoreductase (KR) domains are primary determinants of stereochemistry in polyketide biosynthesis. nih.gov After a condensation reaction extends the polyketide chain by two carbon units, a β-keto group is formed. If this keto group is reduced, the KR domain catalyzes this reduction using NADPH as a cofactor. Crucially, KR domains are highly stereospecific and can be classified into different types based on the stereochemistry of the resulting hydroxyl group. nih.gov
A-type KRs produce an L-β-hydroxyl group (equivalent to an S-configuration in many contexts).
B-type KRs produce a D-β-hydroxyl group (equivalent to an R-configuration in many contexts). nih.gov
The specific type of KR domain within a module therefore directly dictates the stereochemical configuration of any hydroxyl-bearing carbon in the final this compound structure. The absence of a functional KR domain in a module would leave the β-keto group unreduced at that step.
Role of Ketosynthase (KS) and Acyltransferase (AT) Domains in Methyl-Branching
For methyl-branched isomers of this compound, the stereochemistry of the methyl group is also tightly controlled. This control is exerted through the selection of specific extender units by the Acyltransferase (AT) domain and the subsequent condensation reaction catalyzed by the Ketosynthase (KS) domain.
The most common precursor for introducing a methyl branch is (2S)-methylmalonyl-CoA. nih.gov The AT domain of a specific module selects this chiral building block from the cellular pool. During the condensation reaction catalyzed by the KS domain, an interesting and crucial stereochemical event occurs: the configuration of the α-carbon of the extender unit is inverted. nih.gov Therefore, the incorporation of a (2S)-methylmalonyl-CoA unit results in a (2R)-methyl branch on the growing polyketide chain. This "inversion of configuration" is a fundamental principle of stereocontrol in modular PKSs. nih.gov
The combination of KR-directed hydroxyl stereochemistry and KS/AT-controlled methyl branch stereochemistry allows for the programmed synthesis of specific stereoisomers of methyl-branched dodecanolides.
Integrated Stereochemical Control
The final stereochemical identity of a macrolactone is the cumulative result of the actions of all domains in the PKS assembly line. For instance, the biosynthesis of a specific stereoisomer of 10-methyl-11-dodecanolide would require a PKS with modules programmed to:
Incorporate the correct number of two-carbon units to reach the dodecanoyl (12-carbon) length.
Utilize a (2S)-methylmalonyl-CoA extender unit at the appropriate module to introduce the methyl group at the C10 position with an R-configuration.
Employ a specific type of KR domain (e.g., B-type) in the final module to reduce the β-keto group, creating the precursor hydroxy acid with a specific stereocenter that will become the chiral center of the lactone upon cyclization.
The thioesterase (TE) domain, located at the end of the PKS, catalyzes the final release and cyclization of the completed hydroxy acid chain to form the stable this compound ring, preserving the stereochemistry established on the assembly line. nih.gov
Data Tables
Table 1: Enzymatic Domains in Polyketide Synthase and Their Role in Stereocontrol
| Domain | Function | Stereochemical Impact |
| Acyltransferase (AT) | Selects extender units (e.g., malonyl-CoA, methylmalonyl-CoA) for chain elongation. | Indirectly controls stereochemistry by selecting chiral (e.g., (2S)-methylmalonyl-CoA) or achiral precursors. |
| Ketosynthase (KS) | Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit. | Inverts the stereochemistry of the α-substituent of the extender unit (e.g., (2S)-methylmalonyl-CoA becomes a (2R)-methyl branch). nih.gov |
| Ketoreductase (KR) | Reduces the β-keto group to a β-hydroxyl group. | Directly determines the stereochemistry of the hydroxyl group. A-type KRs produce L-hydroxyls, while B-type KRs produce D-hydroxyls. nih.gov |
| Dehydratase (DH) | Dehydrates the β-hydroxyl group to form a double bond. | Can influence the geometry (E or Z) of the resulting double bond, which can impact the conformation of the final ring. |
| Enoyl Reductase (ER) | Reduces the double bond to a saturated carbon-carbon bond. | Creates new chiral centers if the double bond is appropriately substituted. The stereochemistry is controlled by the specific ER domain. |
| Thioesterase (TE) | Cleaves the completed polyketide chain from the ACP and often catalyzes its cyclization into a macrolactone. | Releases the final product, preserving the stereochemistry established by the upstream domains. nih.gov |
Synthetic Methodologies for 11 Dodecanolide and Its Derivatives
Chemical Synthesis Approaches
Ring-Closing Metathesis (RCM) as a Key Synthetic Strategy
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of macrocyclic compounds, including 11-dodecanolide and its derivatives. organic-chemistry.orgwikipedia.orgmedwinpublishers.com This reaction, catalyzed by transition metal complexes, typically ruthenium-based catalysts like Grubbs' catalysts, facilitates the intramolecular coupling of two terminal alkenes to form a cyclic alkene with the concomitant release of ethylene (B1197577). organic-chemistry.orgwikipedia.org The efficiency and functional group tolerance of RCM make it a favored strategy in modern organic synthesis. organic-chemistry.org
The synthesis of various methyl-branched 11-dodecanolides has been achieved using RCM as a key step. researchgate.net This approach allows for the construction of the 12-membered lactone core with high efficiency. medwinpublishers.comresearchgate.net For instance, the synthesis of 2-, 4-, 6-, 8-, and 10-methyl-11-dodecanolide has been successfully demonstrated, leading to the identification of these compounds as new natural products. researchgate.net The general applicability of RCM extends to the synthesis of a wide range of unsaturated rings, from 5- to 30-membered cycles. wikipedia.org The thermodynamic driving force for the reaction, particularly with terminal alkenes, is the entropically favored release of volatile ethylene gas. organic-chemistry.org
A convergent synthesis of the macrolactone core of a related natural product, amphidinolactone A, highlights the power of RCM in complex molecule synthesis. rsc.org In this strategy, two fragments are synthesized independently and then joined before the final RCM step to close the large ring. rsc.org
| Catalyst Type | Substrate Type | Ring Size | Key Features |
| Grubbs' Catalysts (Ru-based) | Diene esters | 12-membered | High efficiency, functional group tolerance |
| Schrock Catalysts (Mo-based) | Diene esters | Various | Early examples of RCM |
| Ruthenium indenylidene complex | Diene esters | 7-membered | Used in the synthesis of manzamine A |
Metal-Organic Epoxide Opening Reactions
The regioselective opening of epoxide rings by organometallic reagents is another significant strategy employed in the synthesis of this compound precursors. researchgate.net Epoxides, being strained three-membered rings, are susceptible to nucleophilic attack, which can be controlled to achieve specific stereochemical outcomes. masterorganicchemistry.comlibretexts.org This method is particularly useful for introducing side chains and functional groups at specific positions of a molecule.
In the synthesis of methyl-branched 11-dodecanolides, metal-organic epoxide opening was utilized as a key step alongside RCM. researchgate.net This combination of reactions provides a versatile route to a library of related compounds. researchgate.net The reaction of epoxides with nucleophiles can proceed via either SN1 or SN2 mechanisms, depending on the reaction conditions (acidic or basic) and the structure of the epoxide. libretexts.org Under basic or neutral conditions, the reaction typically follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon atom, leading to an inversion of stereochemistry at that center. masterorganicchemistry.comlibretexts.org
The use of organocuprates and other organometallic reagents allows for the precise delivery of alkyl groups to the epoxide, a crucial step in building the carbon skeleton of the target lactone.
| Reagent Type | Epoxide Type | Reaction Condition | Key Outcome |
| Organocuprates | Terminal Epoxides | Neutral | Regioselective C-C bond formation |
| Grignard Reagents | Ethylene Oxide | Basic | Formation of primary alcohols |
| Organolithium Compounds | Substituted Epoxides | Basic | SN2-type ring opening |
Oxidative Ring Expansion Methodologies
Oxidative ring expansion provides a direct method to convert cyclic ketones into lactones. This transformation, often a Baeyer-Villiger oxidation, is a crucial step in several synthetic routes to this compound. A notable example involves the synthesis of δ-dodecanolide, a related compound, where 2-heptylcyclopentanone (B94353) undergoes oxidative ring expansion. google.com In this process, an oxidizing agent, such as a peroxy acid (e.g., peracetic acid or peroxybenzoic acid) or hydrogen peroxide, is used to insert an oxygen atom adjacent to the carbonyl group of the cyclic ketone, thereby forming the lactone. google.com
The reaction can be carried out in various solvents like toluene, benzene, or xylene. google.com The choice of oxidant and reaction conditions can influence the yield and purity of the resulting lactone. google.com This methodology has also been applied to the synthesis of racemic this compound (dihydrorecifeiolide) through the ring expansion of oxabicycloalkenones. scielo.br Another approach involves the oxidative ring expansion of cyclobutanols, which can be a regioselective process. nih.gov
| Starting Material | Oxidizing Agent | Product | Key Features |
| 2-Heptylcyclopentanone | Peracetic acid, Hydrogen peroxide | δ-Dodecanolide | One-pot synthesis potential |
| Oxabicycloalkenones | N-bromosuccinimide (via tosylhydrazones) | Acetylenic lactones (precursors) | Synthesis of unsaturated lactones |
| Cyclobutanols | Co(acac)2, O2 | 1,2-Dioxanols | Regioselective cleavage |
| Methylenecyclopropanes | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), O2 | Cyclobutanones (precursors) | Facile conversion to cyclic ketones |
Aldol (B89426) Condensation and Catalytic Hydrogenation Pathways
A classical yet effective approach to building the carbon framework for dodecanolides involves an initial aldol condensation followed by catalytic hydrogenation. google.com This strategy typically starts with smaller, readily available building blocks. For instance, the synthesis of a key intermediate, 2-heptylcyclopentanone, is achieved through a one-pot reaction involving the aldol condensation of cyclopentanone (B42830) and n-heptanal, followed by catalytic hydrogenation. google.com This process efficiently constructs the required carbon skeleton. google.com
The aldol condensation creates a new carbon-carbon bond and an α,β-unsaturated ketone, which is then reduced in the subsequent hydrogenation step. rubingroup.org This sequence is a powerful tool for carbon chain elongation and functional group manipulation. The hydrogenation step not only saturates the carbon-carbon double bond but can also be used to reduce other functional groups if desired, depending on the catalyst and reaction conditions employed. rubingroup.orgresearchgate.net
| Aldol Reactants | Hydrogenation Catalyst | Intermediate Product | Final Product (after further steps) |
| Cyclopentanone, n-Heptanal | Not specified in abstract | 2-Heptylcyclopentanone | δ-Dodecanolide |
| 4-Hydroxybenzaldehyde, Acetone | Rhodium on alumina | 4-(4'-hydroxyphenyl)-3-buten-2-one | Rheosmin ("Raspberry Ketone") |
| Vanillin, Acetone | Not specified in abstract | 4-(4'-hydroxy-3'-methoxyphenyl)-3-buten-2-one | Zingerone |
Synthesis of Chiral Dodecanolide Enantiomers
The synthesis of specific enantiomers of this compound is of significant interest due to the often distinct biological activities of different stereoisomers. Chiral synthesis can be achieved through various methods, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis.
One reported synthesis of both the (R)- and (S)-enantiomers of 4-dodecanolide, a related γ-lactone, started from chiral α-amino acids. tandfonline.com For example, (S)-(+)-2-aminodecanoic acid was converted to the corresponding (S)-(-)-lactone. tandfonline.com The optical purity of the synthesized enantiomers can be determined using techniques like chiral gas chromatography or by forming diastereomeric derivatives and analyzing them with NMR spectroscopy in the presence of a chiral shift reagent. tandfonline.com
Another approach involves the chemoenzymatic synthesis of (R)-4-dodecanolide, which utilizes an enzymatic kinetic resolution step to separate enantiomers, providing access to the desired chiral lactone in high enantiomeric excess. researchgate.net The synthesis of chiral methyl-branched 11-dodecanolides has also been accomplished, allowing for the determination of the absolute configuration of the natural products. researchgate.net
| Method | Chiral Source/Reagent | Target Enantiomer | Key Features |
| Chiral Pool Synthesis | (S)-(+)-2-aminodecanoic acid | (S)-4-Dodecanolide | Utilizes readily available chiral starting materials. tandfonline.com |
| Asymmetric Synthesis | (S)-Roche ester | (2R,10S)-2,6,10-trimethyl-5-undecen-11-olide | Versatile synthesis allowing access to all four stereoisomers. researchgate.net |
| Chemoenzymatic Resolution | Lipase (B570770) | (R)-4-Dodecanolide | Efficient separation of enantiomers. researchgate.net |
| Chiral Chromatography | Chiral-Pak AD column | Enantiomers of a WAY-100635 analog | Separation of racemic mixtures. researchgate.net |
Enzymatic and Chemoenzymatic Synthesis Strategies
Enzymatic and chemoenzymatic methods offer highly selective and environmentally benign alternatives to purely chemical syntheses. mdpi.commdpi.com These approaches leverage the high stereoselectivity and regioselectivity of enzymes for key transformations. mdpi.commdpi.com
A chemoenzymatic total synthesis of (R)-4-dodecanolide has been reported, demonstrating the power of combining chemical steps with enzymatic reactions. researchgate.net Such strategies often employ enzymes like lipases for kinetic resolution of racemic intermediates or Baeyer-Villiger monooxygenases (BVMOs) for enantioselective oxidation of ketones to lactones. researchgate.netmdpi.com For example, a BVMO was used for a stereoselective oxidation to a lactone with 99% enantiomeric excess in the synthesis of prostaglandins (B1171923). mdpi.com
These methods are becoming increasingly important in the synthesis of complex natural products, offering sustainable and efficient routes to enantiomerically pure compounds. beilstein-journals.orgnih.gov The ability to perform reactions in aqueous media under mild conditions further enhances the appeal of these "green chemistry" approaches. mdpi.com
| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |
| Lipase | Kinetic Resolution | Racemic alcohols/esters | Enantiopure alcohol and ester | High enantioselectivity |
| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation | Cyclic Ketone | Lactone | High stereoselectivity |
| Ketoreductase (KRED) | Reduction | Ketone | Alcohol | High diastereoselectivity |
| Glucosidase/Acyl Transferase | Hydrolysis | Hemiacetal/Ester | Diol | Use of natural feedstocks |
Lipase-Catalyzed Synthesis of Dodecanolides
Lipases, particularly from Candida antarctica (CALB), are highly effective catalysts for the synthesis of macrolides like this compound. d-nb.infomdpi.com The primary mechanism involves the intramolecular esterification (lactonization) of an ω-hydroxy fatty acid precursor, such as 11-hydroxyundecanoic acid. nih.govsigmaaldrich.com This enzymatic approach is favored for its mild reaction conditions and high selectivity, which minimizes the formation of by-products often seen in conventional chemical synthesis. researchgate.net
The lipase-catalyzed synthesis is typically performed in an organic solvent to shift the equilibrium towards esterification rather than hydrolysis. mdpi.com The choice of solvent can significantly impact the reaction yield. For instance, in the synthesis of a different macrolactone, diisopropyl-ether was found to be a suitable solvent, yielding high conversion rates at a temperature of 35°C. nih.gov
Immobilized lipases, such as Novozym 435 (CALB immobilized on an acrylic resin), are widely used due to their enhanced stability and reusability. mdpi.comresearchgate.net The catalytic action proceeds through an acyl-enzyme intermediate, where the serine residue in the lipase's active site plays a crucial role. nih.gov
Lipases also catalyze the ring-opening polymerization (ROP) of dodecanolides to produce polyesters. nih.govjst.go.jp This process is of interest for creating biodegradable polymers. jst.go.jp Studies have shown that lipase-catalyzed ROP of 12-dodecanolide can yield high molecular weight polyesters. acs.org The reactivity in enzymatic ROP is notably higher for macrolides compared to smaller lactones, a reverse trend to that observed in chemical polymerization methods. d-nb.info
Table 1: Lipase-Catalyzed Synthesis of Dodecanolides and Related Polyesters
| Precursor/Monomer | Enzyme | Product | Key Findings |
| 11-Hydroxyundecanoic acid | Candida antarctica lipase B (CALB) | This compound | Efficient intramolecular esterification in organic media. |
| 12-Dodecanolide | Candida antarctica lipase B (CALB) | Poly(12-dodecanolide) | High molecular weight polyester (B1180765) obtained via ring-opening polymerization. acs.org |
| ω-Pentadecalactone | Novozyme-435 | Poly(ω-pentadecalactone) | Effective polymerization catalyzed by immobilized lipase. rsc.org |
Biotransformation of Precursor Compounds for Dodecanolide Production
Biotransformation using whole microbial cells presents a powerful "green chemistry" tool for producing dodecanolides. researchgate.net This method leverages the metabolic pathways of microorganisms to convert precursor compounds into the desired lactones. nmb-journal.com A key advantage of whole-cell biotransformation is the potential for a one-pot process, where multiple enzymatic steps are carried out by a single microorganism, which can lower production costs. mdpi.com
For instance, the production of γ-dodecalactone, a related dodecanolide derivative, has been achieved through the biotransformation of oleic acid by the bacterium Micrococcus luteus. mdpi.comresearchgate.net This process involves several enzymatic steps including hydration, β-oxidation, reduction, and subsequent cyclization to form the lactone. mdpi.com Similarly, various yeast strains are capable of transforming hydroxy fatty acids into lactones through β-oxidation pathways. mdpi.comnih.gov
The efficiency of biotransformation can be significantly enhanced by permeabilizing the microbial cells. A study on Waltomyces lipofer demonstrated that treating the yeast cells with ethanol (B145695) and Triton X-100 resulted in a 3.7-fold increase in the production of γ-dodecalactone from 10-hydroxystearic acid. nih.gov
Table 2: Examples of Biotransformation for Dodecanolide Production
| Precursor Compound | Microorganism | Product | Key Findings |
| Oleic acid | Micrococcus luteus | γ-Dodecalactone | One-pot conversion involving hydration, β-oxidation, and cyclization. mdpi.comresearchgate.net |
| 10-Hydroxystearic acid | Waltomyces lipofer (permeabilized cells) | γ-Dodecalactone | Achieved a high conversion yield of 76% (wt/wt) and a productivity of 1.5 g/liter/h . nih.gov |
| 2-Dodecen-5-olide | Various bacteria (e.g., Clostridium, Saccharomyces) | 5-Dodecanolide | Microbial reduction of the unsaturated lactone to its saturated form. google.com |
Chemoenzymatic Approaches for Stereoselective Synthesis
Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the efficiency of chemical reactions to create complex molecules with specific stereochemistry. nih.govbiorxiv.org This approach is particularly valuable for synthesizing chiral lactones, which are important as pheromones and bioactive molecules. researchgate.net The enzymatic step often establishes the key stereocenter, which is then elaborated through subsequent chemical transformations. csic.es
Enzymatic dynamic kinetic resolution is another powerful chemoenzymatic strategy. uni-bayreuth.de This technique allows for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. This is achieved by combining a stereoselective enzymatic reaction with in-situ racemization of the substrate. uni-bayreuth.de Such methods have been successfully applied to the synthesis of various chiral compounds, highlighting the potential for producing enantiomerically pure dodecanolides. nih.govuni-bayreuth.de
Table 3: Chemoenzymatic Synthesis of Precursors and Related Chiral Lactones
| Starting Material | Method | Product | Key Features |
| Ricinoleic acid | Whole-cell biotransformation followed by chemical reduction/hydrolysis | 11-Hydroxyundecanoic acid | A practical route to a key precursor of this compound. rsc.org |
| Racemic styryl-substituted dihydropyrandiones | Enzymatic dynamic kinetic resolution with O-methyltransferase JerF | Enantiomerically enriched kavalactones | Demonstrates the power of combining enzymatic stereoselectivity with spontaneous racemization. uni-bayreuth.de |
| Racemic γ-lactones | Lipase-catalyzed kinetic resolution | Enantiomerically pure (R)-4-dodecanolide and (R)-4-octanolide | Efficient synthesis of naturally occurring insect pheromones. researchgate.net |
Polymerization and Polymer Science Applications of 11 Dodecanolide
Ring-Opening Polymerization (ROP) of 11-Dodecanolide
The primary method for polymerizing this compound is through ring-opening polymerization (ROP), a process where the cyclic monomer is opened to form a linear polymer chain. mdpi.com This method is favored for producing high molecular weight polyesters with controlled properties. uliege.be
Catalytic Systems for ROP (e.g., Methoxide, Enzymes)
A variety of catalytic systems can be employed for the ROP of this compound, ranging from metal-based catalysts to enzymes. uliege.bersc.org
Metal-Based Catalysts: Organometallic compounds, such as those based on tin, zinc, aluminum, and zirconium, are effective catalysts for the ROP of lactones. acs.orgumons.ac.be For instance, tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) is a commonly used catalyst. rsc.org These catalysts typically function through a coordination-insertion mechanism, where the metal center activates the monomer for nucleophilic attack. uliege.belibretexts.org
Enzymatic Catalysis: Lipases have emerged as powerful "green" catalysts for the ROP of macrolides like this compound. researchgate.netnih.govjst.go.jp Enzymes like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, show high efficiency. researchgate.netnih.gov The enzymatic ROP is believed to proceed via an "activated monomer" mechanism involving the formation of an acyl-enzyme intermediate. nih.govresearchgate.net This biocatalytic approach offers high selectivity and operates under mild reaction conditions. researchgate.net
The table below summarizes some catalytic systems used for the ROP of this compound and related macrolides.
| Catalyst Type | Specific Catalyst Example | Key Features |
| Metal-Based | Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | Widely used, effective for a range of lactones. rsc.org |
| Zinc 2-ethylhexanoate | Used in kinetic studies to compare with enzymatic polymerization. researchgate.net | |
| Aluminum Salen Complexes | Shows respectable polymerization rates for medium-sized lactones. acs.org | |
| Enzymatic | Candida antarctica Lipase B (CALB/Novozym 435) | High efficiency and selectivity, operates under mild conditions. researchgate.netnih.gov |
| Lipase from Pseudomonas family | Effective for ROP and can facilitate terminal acylation. capes.gov.br | |
| Extracellular PHB Depolymerase from Alcaligenes faecalis T1 | Shows poor activity for this compound compared to smaller lactones. acs.orgnih.gov |
Polymerization Kinetics and Mechanisms of this compound
The kinetics of this compound ROP are significantly influenced by the chosen catalytic system.
Chemical Polymerization: In chemically catalyzed ROP, the polymerization rate often follows first-order kinetics with respect to the monomer concentration. researchgate.net The mechanism typically involves the coordination of the catalyst to the carbonyl group of the lactone, followed by nucleophilic attack from an initiator (like an alcohol) or the growing polymer chain, leading to the cleavage of the acyl-oxygen bond. uliege.belibretexts.org
Enzymatic Polymerization: The kinetics of lipase-catalyzed ROP are more complex. The reaction rate is dependent on the formation of an enzyme-monomer complex. nih.govresearchgate.net For macrolides like this compound, the increased hydrophobicity compared to smaller lactones can facilitate a better interaction with the lipase's active site, enhancing the polymerization rate. researchgate.net The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with a nucleophile (water, alcohol, or the hydroxyl end of a polymer chain) to propagate the polymerization. nih.govcapes.gov.br The formation of this acyl-enzyme intermediate is often the rate-determining step. nih.gov
Influence of Ring Size and Conformation on Polymerization Efficiency
The ring size of a lactone has a profound impact on its polymerizability. This is due to factors like ring strain, conformation, and, in the case of enzymatic polymerization, the monomer's interaction with the catalyst. nih.gov
In chemical ROP , the driving force is primarily the release of ring strain. acs.org Smaller lactones (like δ-valerolactone and ε-caprolactone) with higher ring strain tend to polymerize much faster than medium-sized (7-11 atoms) and large-sized macrolides (12 atoms and larger), which are virtually strain-free. mdpi.comacs.org For example, one study reported that with a zinc-based catalyst, ε-caprolactone polymerizes significantly faster than 12-dodecanolide. researchgate.net Middle-sized lactones often exhibit the lowest polymerization rates due to transannular strain that resists the necessary conformational change during ring-opening. acs.org
Conversely, in enzymatic ROP , the polymerization rate generally increases with increasing ring size. researchgate.netresearchgate.net Larger, more hydrophobic macrolides like this compound and 12-dodecanolide show higher reactivity than smaller lactones. nih.govresearchgate.net This is attributed to a more favorable formation of the enzyme-lactone complex, which is the rate-determining step. researchgate.net Smaller lactones may form non-productive complexes with the enzyme, inhibiting polymerization. researchgate.netresearchgate.net
The following table compares the relative polymerization rates of various lactones under chemical and enzymatic catalysis.
| Lactone (Ring Size) | Chemical ROP Rate (Relative to 13- and 16-membered lactones) researchgate.net | Enzymatic ROP Rate (Relative to 16- and 17-membered lactones) researchgate.net |
| ε-Caprolactone (7) | 330 | 0.10 (for 7-membered) |
| 8-Octanolide (9) | 21 | Not specified |
| This compound (12) | 0.9 | 0.13 (for 12-membered) |
| 12-Dodecanolide (13) | 1.0 | 0.19 (for 13-membered) |
Synthesis and Characterization of this compound-Derived Polyesters
The polymerization of this compound, either alone or with other monomers, leads to the formation of polyesters with a range of properties.
Homopolymerization of this compound
The homopolymer of this compound, poly(this compound), can be synthesized via ROP. Enzymatic polymerization using Novozym 435 has been shown to produce poly(11-undecanolide) (the polymer from the 12-membered 11-undecanolide) with number-average molecular weights (Mn) around 20,000 g/mol and a melting temperature (Tm) of approximately 77.0 °C. nih.gov Another study reported an Mn of 4,900 g/mol with a polydispersity index (PDI) of 3.7 in a bulk polymerization at 60 °C. nih.gov The characterization of these polymers is typically performed using techniques like Gel Permeation Chromatography (GPC) for molecular weight analysis and Differential Scanning Calorimetry (DSC) for thermal properties. mdpi.comresearchgate.net
Copolymerization with Other Lactones and Cyclic Monomers
This compound can be copolymerized with other cyclic monomers to create copolymers with tailored properties. rsc.orgbham.ac.uk This approach allows for the modification of physical characteristics such as crystallinity, thermal stability, and mechanical strength. rsc.org
For instance, 12-dodecanolide (a 13-membered lactone structurally similar to this compound) has been successfully copolymerized with other macrolides and cyclic carbonates. bham.ac.ukresearchgate.netresearchgate.net Lipase-catalyzed copolymerization of 12-dodecanolide with cyclobis(hexamethylene carbonate) has been reported to yield ester-carbonate copolymers. researchgate.net The resulting copolymer from this reaction was not statistically random, indicating differences in monomer reactivity. researchgate.net In another example, copolymerization of 12-dodecanolide in the presence of poly(ε-caprolactone) using a lipase catalyst resulted in a copolyester with an Mn of 6,700 g/mol . researchgate.net These copolymerizations open avenues for creating materials that blend the properties of different polyesters and other polymer classes. rsc.org
Enzymatic Polymerization for Green Polymer Chemistry
Enzymatic polymerization has emerged as a significant advancement in green polymer chemistry, offering an environmentally benign alternative to conventional catalytic systems. h-its.org This approach utilizes enzymes, typically lipases, to catalyze polymerization reactions under mild conditions, minimizing the use of toxic catalysts and reducing energy consumption. h-its.orgresearchgate.net The ring-opening polymerization (ROP) of lactones is a key reaction in this field, and macrolides such as this compound have proven to be particularly suitable substrates for lipase catalysis. nih.govmdpi.com
Lipases, such as the immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, are extensively used for the ROP of lactones. researchgate.netnih.govnih.gov The accepted mechanism for lipase-catalyzed ROP involves an acyl-enzyme intermediate. nih.gov The catalytic site of the lipase, typically a serine residue, attacks the carbonyl group of the lactone, leading to the opening of the ring and the formation of an acyl-enzyme intermediate. nih.gov This intermediate then reacts with a nucleophile, which can be a hydroxyl group from another monomer, a growing polymer chain, or an initiator like water or an alcohol, to propagate the polymerization. nih.govcapes.gov.br
Research has shown that the ring size of the lactone significantly influences its reactivity in enzymatic polymerization. nih.gov Macrolides, which are large-ring lactones including 11-undecanolide (12-membered ring) and 12-dodecanolide (13-membered ring), often exhibit higher reactivity and are polymerized more readily by lipases compared to smaller lactones like ε-caprolactone. nih.govresearchgate.net This enhanced reactivity is attributed to stronger recognition of the macrolide by the lipase. researchgate.net The polymerization can be carried out in bulk or in organic solvents. nih.gov
The use of enzymes like lipases offers high chemo-, regio-, and enantioselectivity, which is difficult to achieve with traditional chemical catalysts. nih.govresearchgate.net This selectivity allows for the synthesis of well-defined polymers with specific end-group functionalities. For instance, the polymerization can be initiated by water, resulting in polymers with a carboxylic acid at one terminus and a hydroxyl group at the other. nih.gov The molecular weight of the resulting polyesters can be controlled to some extent by factors such as the water content in the reaction medium. capes.gov.br
The following table summarizes research findings on the enzymatic polymerization of various macrolides, illustrating the conditions and outcomes that are relevant to the polymerization of this compound.
| Lactone Monomer | Enzyme Catalyst | Reaction Conditions | Resulting Polymer | Mn ( g/mol ) | M_w/M_n | Reference |
| 11-Undecanolide (UDL) | Lipase | In water | Poly(UDL) | - | - | nih.gov |
| 12-Dodecanolide (DDL) | Novozym 435 | 75 °C | Poly(DDL) | >10,000 | - | nih.govresearchgate.net |
| 12-Dodecanolide (DDL) | Lipase PF | - | Poly(DDL) | - | - | nih.gov |
| 15-Pentadecanolide (PDL) | Novozym 435 | 75 °C | Poly(PDL) | - | - | nih.gov |
| 10-Decanolide (DL) | Novozym 435 | - | Poly(DL) | 20,000 | 3.2 | nih.gov |
M_n: Number-average molecular weight; M_w/M_n: Polydispersity index.
Advanced Polymeric Materials Incorporating this compound Units
The incorporation of this compound into polymer chains allows for the creation of advanced materials with tailored properties. Its bio-based origin and the biodegradability of its corresponding polyester (B1180765) make it a valuable building block for sustainable polymers.
Bio-based and Biodegradable Polyester Architectures
The development of bio-based and biodegradable polymers is a critical step towards a circular economy and reducing plastic pollution. specificpolymers.comnih.gov Polyesters are a prime class of materials in this regard due to their hydrolyzable ester bonds, which facilitate degradation. specificpolymers.com Aliphatic polyesters, such as those derived from the ring-opening polymerization of this compound, are known for their biodegradability. specificpolymers.comupc.edu
By designing copolyesters, the properties of the resulting materials can be finely tuned. specificpolymers.com Incorporating this compound units into polyester architectures can enhance properties such as flexibility and hydrophobicity, while maintaining or improving biodegradability. For example, copolymerizing this compound with other bio-based monomers, such as lactide or other macrolides, can yield materials with a wide range of mechanical properties and degradation rates. semanticscholar.orgmdpi.com
The synthesis of these copolyesters can be achieved through various methods, including enzymatic ring-opening copolymerization. researchgate.net Lipase-catalyzed copolymerization of a macrolide like 12-dodecanolide with another lactone can produce a copolyester. researchgate.net For instance, the lipase-catalyzed polymerization of 12-dodecanolide in the presence of poly(ε-caprolactone) resulted in a copolyester with a number-average molecular weight (Mn) of 6700 g/mol . researchgate.net Similarly, enzymatic copolymerization of 12-dodecanolide with cyclic dicarbonates has been shown to produce ester-carbonate copolymers. researchgate.net The microstructure of these copolymers, whether random or block-like, can be influenced by the choice of catalyst and reaction conditions, which in turn affects the final material properties. researchgate.net
The table below provides examples of how the incorporation of different monomers into polyester architectures can influence their properties, which is a principle applicable to copolymers containing this compound.
| Copolymer System | Monomers | Key Architectural Feature | Resulting Properties | Reference |
| Poly(butylene succinate-co-butylene furandicarboxylate/polyethylene glycol succinate) | Butylene succinate, Butylene furandicarboxylate, Polyethylene glycol | Introduction of PEG units | Improved toughness and regulated water degradation rate. semanticscholar.org | semanticscholar.org |
| Poly(ester carbonate) | 12-Dodecanolide, Cyclobis(diethylene glycol carbonate) | Random copolymer | Formation of a random copolymer with specific ester-carbonate linkages. researchgate.net | researchgate.net |
| Poly(butylene adipate-co-terephthalate) (PBAT) | 1,4-butanediol, Adipic acid, Terephthalic acid | Aliphatic-aromatic copolyester | Balances biodegradability with good thermomechanical properties. specificpolymers.com | specificpolymers.com |
| Poly(isosorbide-co-butylene 2,5-furandicarboxylate) | Dimethyl furan-2,5-dicarboxylate, Isosorbide, 1,4-Butanediol | Fully bio-based copolyester | Toughened polyester chains with high elongation at break. mdpi.com | mdpi.com |
Functional Polymer Design via Dodecanolide Inclusion
The design of functional polymers involves the incorporation of specific chemical groups that impart desired functionalities to the material. nih.govrsc.org The inclusion of this compound units can be a key strategy in the design of such materials, contributing to the polymer's backbone properties while other functional monomers or modifications provide specific activities.
One approach to creating functional polymers is through copolymerization. By copolymerizing this compound with monomers containing desired functional groups, new materials with tailored properties can be synthesized. nih.gov For example, the synthesis of block copolymers represents a versatile strategy for creating nanostructured materials. nih.gov A block copolymer containing a poly(this compound) segment could have one block that is biodegradable and hydrophobic, while the other block could be hydrophilic or carry specific reactive sites for applications in drug delivery or as surfactants. cmu.edu
Post-polymerization modification is another powerful technique for introducing functionality. nih.gov A polymer or copolymer of this compound could be synthesized with reactive handles that are later converted to a wide range of functional groups. nih.gov This allows for the creation of complex architectures and functionalities that might not be achievable through direct polymerization.
Furthermore, the synthesis of graft copolymers, where side chains of one composition are attached to a main backbone of another, offers another route to functional materials. cmu.edu A poly(this compound) backbone could be grafted with side chains that provide specific functionalities, leading to materials with unique surface properties or responsiveness to external stimuli. The "grafting through" method, for example, involves copolymerizing a monomer with a macromonomer, which could be a derivative of poly(this compound). cmu.edu
The table below illustrates different strategies for designing functional polymers, which can be applied to systems incorporating this compound.
| Functional Polymer Strategy | Description | Example Application | Reference |
| Block Copolymers | Polymers composed of two or more different polymer chains (blocks) linked together. Self-assembly can create ordered nanostructures. | Nanostructured materials for optics, magnetics, or efficient mass diffusion. nih.gov | nih.gov |
| Post-Polymerization Modification | Chemical modification of a pre-formed polymer to introduce functional groups. | Creating polymers with functionalities that are not tolerant to the initial polymerization conditions. nih.gov | nih.gov |
| Graft Copolymers | A main polymer chain (backbone) with polymeric side chains (grafts) of a different composition. | Impact-resistant materials, thermoplastic elastomers, and compatibilizers. cmu.edu | cmu.edu |
| Hyperbranched Polymers | Highly branched, three-dimensional macromolecules synthesized via one-pot reactions. | Nanoparticles for biomedical applications with responsive properties. nih.gov | nih.gov |
Biological Activities and Mechanistic Investigations of 11 Dodecanolide Non Human/in Vitro Focus
Anti-Biofilm Activity of 5-Dodecanolide
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which poses a significant challenge in treating persistent infections due to their inherent resistance to antibiotics. quickcompany.inresearchgate.net The compound 5-dodecanolide (DD) has demonstrated notable efficacy in inhibiting the formation of biofilms by pathogenic bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This anti-biofilm activity is achieved without exhibiting direct antibacterial properties, suggesting a lower probability of inducing drug resistance. quickcompany.inresearchgate.net
Inhibition of Biofilm Formation in Bacterial Pathogens (e.g., Staphylococcus aureus)
Studies have shown that 5-dodecanolide effectively inhibits biofilm formation by both ATCC strains and clinical isolates of S. aureus. researchgate.net One study found that a synergistic combination of dodecanolide and thymol (B1683141) exhibited significant inhibitory activity against biofilm formation in Staphylococcus species, particularly MRSA. quickcompany.in The most effective synergistic anti-biofilm effect was observed at a low concentration of 14.0625 µg/mL of dodecanolide combined with 6.25 µg/mL of thymol. quickcompany.in Another study demonstrated that 5-dodecanolide alone could inhibit biofilm formation by MRSA, with a maximum inhibition of 85% observed at a concentration of 225 μg/mL against Streptococcus pyogenes. researchgate.net This inhibition extends to preventing the adherence of MRSA to surfaces coated with human plasma, a critical step in the initiation of device-associated infections. researchgate.net
Modulation of Bacterial Quorum Sensing Systems (e.g., Agr System)
The anti-biofilm activity of 5-dodecanolide is closely linked to its ability to modulate the accessory gene regulator (agr) quorum sensing (QS) system in S. aureus. researchgate.net The agr system is a cell-to-cell communication pathway that regulates the expression of virulence factors and is crucial for the transition between colonization and invasive infection. nih.govfrontiersin.org Research indicates that an active agr system can impede the initial attachment and development of biofilms. plos.orgnih.gov
Treatment with 5-dodecanolide has been shown to upregulate the expression of key components of the agr system, specifically agrA and agrC. researchgate.net This activation of the agr system leads to the downregulation of genes involved in the initial stages of biofilm formation, such as those encoding fibronectin-binding proteins A and B (fnbA and fnbB). researchgate.net Concurrently, it upregulates RNAIII, a key effector molecule of the agr system, and genes associated with biofilm matrix degradation, such as aur (aureolysin) and nuc (nuclease). researchgate.net The inability of 5-dodecanolide to inhibit biofilm formation in an agr mutant strain further validates its mechanism of action through the agr system. researchgate.net
Effects on Extracellular DNA Synthesis and Cell Surface Adhesion
Extracellular DNA (eDNA) is a critical component of the biofilm matrix, contributing to the initial adhesion of bacteria to surfaces and the structural integrity of the biofilm. mdpi.comnih.gov 5-dodecanolide treatment has been found to significantly reduce the synthesis of eDNA in MRSA. researchgate.net By decreasing eDNA levels, 5-dodecanolide interferes with a fundamental element required for the establishment and stability of biofilms. researchgate.netmdpi.com
Furthermore, 5-dodecanolide impacts cell surface adhesion. researchgate.net Adhesion to both biotic and abiotic surfaces is a prerequisite for biofilm formation. frontiersin.org The compound has been shown to reduce the expression of primary adhesion proteins, such as fibronectin-binding proteins, thereby inhibiting the initial attachment phase of biofilm development. nih.gov In contrast, it has also been observed to increase the autoaggregation of S. pyogenes, which may facilitate enhanced recognition and clearance by the innate immune system. researchgate.net
In Vitro and In Vivo (Non-Human Model) Efficacy against Microbial Virulence
The anti-biofilm effects of 5-dodecanolide translate to a reduction in microbial virulence in both in vitro and in vivo non-human models. In vitro assays have demonstrated that treatment with 5-dodecanolide reduces the production of various virulence factors in MRSA, including staphyloxanthin, a pigment that protects the bacterium from oxidative stress. researchgate.net This reduction in staphyloxanthin production increases the susceptibility of MRSA to oxidative killing by agents like hydrogen peroxide and to clearance by healthy human blood. researchgate.netdntb.gov.ua
The efficacy of 5-dodecanolide has also been demonstrated in the nematode Caenorhabditis elegans, a widely used model for studying host-pathogen interactions. nih.govdntb.gov.ua Treatment with 5-dodecanolide was shown to be effective in reducing the in vivo colonization of MRSA in C. elegans. researchgate.netdntb.gov.ua This was confirmed by both confocal laser scanning microscopy, which showed decreased biofilm formation in the intestinal region of treated nematodes, and by colony-forming unit (CFU) assays, which substantiated the reduction in bacterial load. nih.gov Similarly, against S. pyogenes, 5-dodecanolide reduced the production of hemolysin and protease and led to reduced survival of the bacteria in healthy human blood. researchgate.net
Table 1: In Vitro and In Vivo Anti-Biofilm and Anti-Virulence Effects of 5-Dodecanolide
| Activity | Bacterial Species | Key Findings | Model System | Reference(s) |
| Anti-Biofilm | Staphylococcus aureus (MRSA) | Inhibition of biofilm formation, reduction in adherence to plasma-coated surfaces. | In Vitro | researchgate.net |
| Anti-Biofilm | Streptococcus pyogenes | 85% biofilm inhibition at 225 µg/mL. | In Vitro | researchgate.net |
| Quorum Sensing Modulation | Staphylococcus aureus (MRSA) | Upregulation of agrA and agrC; downregulation of fnbA and fnbB. | In Vitro (qPCR) | researchgate.net |
| eDNA Synthesis Inhibition | Staphylococcus aureus (MRSA) | Significant reduction in extracellular DNA synthesis. | In Vitro | researchgate.net |
| Virulence Factor Reduction | Staphylococcus aureus (MRSA) | Reduction in staphyloxanthin biosynthesis. | In Vitro | researchgate.net |
| Virulence Factor Reduction | Streptococcus pyogenes | Impaired production of hemolysin and protease. | In Vitro | researchgate.net |
| In Vivo Efficacy | Staphylococcus aureus (MRSA) | Reduced intestinal colonization and biofilm formation. | Caenorhabditis elegans | researchgate.netnih.govdntb.gov.ua |
Immunomodulatory and Anti-Inflammatory Mechanisms of Dodecanolides
Beyond their anti-biofilm properties, dodecanolides have been investigated for their ability to modulate the host's immune and inflammatory responses. This is particularly relevant as many of the detrimental effects of bacterial infections are mediated by an overzealous inflammatory reaction.
Modulation of Pro-Inflammatory Mediators (e.g., TNF-α, COX-2)
Research has indicated that 5-dodecanolide possesses anti-inflammatory properties. mdpi.comnih.gov In a study using a hydroalcoholic extract of pork lard, of which 5-dodecanolide was a major component, the extract demonstrated an anti-inflammatory effect on immune cells stimulated with lipopolysaccharide (LPS). nih.gov Specifically, the extract reduced the capacity of neutrophils and peripheral mononuclear cells to produce the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov While 5-dodecanolide alone contributed to this effect, the complete extract showed a greater magnitude of anti-inflammatory activity. nih.gov
The inflammatory process often involves the upregulation of enzymes like Cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.govpremiervein.com While direct studies on 11-dodecanolide's effect on COX-2 are limited, related compounds like oleamide, also found in the aforementioned pork lard extract, have been shown to suppress the expression of COX-2 by inhibiting the activation of the transcription factor NF-κB. mdpi.comresearchgate.net This suggests a potential mechanism by which dodecanolides could exert their anti-inflammatory effects.
Impact on Oxidative Stress Markers in Experimental Models (e.g., Neutrophils)
No studies were found that investigated the impact of This compound on oxidative stress markers in experimental models such as neutrophils.
Signaling Pathway Interactions (e.g., NFκB, MAPK)
There is no available research describing the interaction of This compound with the NF-κB or MAPK signaling pathways.
Mechanistic Studies in in vitro and in vivo (Non-Human) Zymosan-Induced Inflammation Models
No mechanistic studies concerning the effects of This compound in zymosan-induced inflammation models, either in vitro or in non-human in vivo systems, were found in the reviewed literature.
Advanced Analytical Techniques for 11 Dodecanolide Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is a fundamental technique for isolating 11-dodecanolide from complex mixtures prior to its characterization and quantification. The choice of chromatographic method depends on the volatility and polarity of the compound and its derivatives, as well as the specific analytical question, such as the need for enantiomeric separation.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound and its methyl-branched analogues. americanpharmaceuticalreview.com The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. mdpi.com The retention time of a compound, the time it takes to travel through the column, is a key parameter for its identification.
Research has successfully utilized GC for the identification of various dodecanolides. For instance, in a study aimed at identifying semiochemicals from mantellid frogs, a library of synthetic methyl-branched 11-dodecanolides was analyzed. researchgate.netnih.gov The identification of compounds such as 2-, 4-, 6-, 8-, and 10-methyl-11-dodecanolide in natural secretions was confirmed by comparing their gas chromatographic retention indices and mass spectra with those of the synthesized standards. researchgate.netnih.gov The NIST Chemistry WebBook also indicates the availability of GC data for this compound, referred to by its synonym, 12-methyl-oxa-cyclododecan-2-one. nist.gov
In another application, GC-MS analysis of a methanol (B129727) leaf extract from Clerodendrum phlomidis identified the presence of 8-nitro-11-dodecanolide, demonstrating the technique's utility in analyzing complex natural product extracts. researchgate.net
Table 1: Application of Gas Chromatography in Dodecanolide Analysis
| Compound | Analytical Context | Key Finding | Reference |
|---|---|---|---|
| 2-, 4-, 6-, 8-, 10-methyl-11-dodecanolide | Identification of frog semiochemicals | Identified in secretions by comparing GC retention indices with synthetic standards. | researchgate.net, nih.gov |
| This compound | General analysis | GC data available in the NIST database. | nist.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique suitable for a broad range of compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. americanpharmaceuticalreview.commdpi.com LC separates components of a mixture based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. mdpi.com Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is the most common mode. americanpharmaceuticalreview.com
While specific applications detailing the LC analysis of this compound are less common than GC, the technique is well-suited for lactones in general. For example, enantiomeric analysis of γ- and δ-lactones has been successfully performed using reversed-phase HPLC with a specific chiral stationary phase. sigmaaldrich.com The adaptability of LC allows for the analysis of dodecanolides in various matrices, often requiring methods like liquid-liquid extraction or solid-phase extraction for sample clean-up to minimize matrix effects. researchgate.net
Many biologically active molecules, including lactones, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. gcms.cz These enantiomers can have different biological activities, making the assessment of enantiomeric purity crucial, particularly in pharmaceutical and pheromone research. mz-at.de Chiral chromatography is the primary method for separating enantiomers. wikipedia.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org
Chiral GC has been effectively used to determine the absolute configuration of macrolides related to this compound. For instance, the absolute configuration of gephyromantolide A, a macrolide from a mantellid frog, was established by GC on a chiral phase after synthesizing all possible stereoisomers. researchgate.net CSPs for GC often consist of derivatized cyclodextrins incorporated into polysiloxane liquid stationary phases. gcms.cz
Chiral HPLC is also a powerful tool for enantiomeric resolution. aocs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely applicable and can be used in various modes, including reversed-phase and normal-phase chromatography. elementlabsolutions.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP, driven by interactions like hydrogen bonding and steric effects. wikipedia.org For example, amylose tris(5-chloro-2-methylphenylcarbamate) has been used as a CSP in reversed-phase HPLC for the enantiomeric analysis of lactones. sigmaaldrich.com
Liquid Chromatography (LC) for Dodecanolide Analysis
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It is indispensable for the structural elucidation and quantification of compounds like this compound due to its high sensitivity and selectivity. mdpi.com
Electron Impact (EI) is a hard ionization technique commonly used in GC-MS. In EI-MS, the analyte molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting pattern of fragment ions, known as the mass spectrum, serves as a molecular fingerprint that can be used for structural identification by comparing it to spectral libraries or by interpreting the fragmentation pathways. acs.org
The fragmentation of aliphatic macrolides like this compound under EI conditions provides significant structural information. A detailed study on the mass spectrometry of aliphatic macrolides revealed characteristic fragmentation patterns that can help determine ring size and the position of substituents. acs.org For methyl-branched 11-dodecanolides, a prominent fragment ion is often observed at m/z 112 (C₇H₁₄O). acs.org This ion is proposed to be formed through a pathway that results in a stable six-membered ring structure. acs.org The analysis of these specific fragmentation patterns is a cornerstone for identifying unknown macrolides in complex mixtures. acs.org
Table 2: Key Fragment Ions in EI-MS of Methyl-Branched Dodecanolides
| Precursor Compound Class | Key Fragment Ion (m/z) | Proposed Structure/Formula | Significance | Reference |
|---|---|---|---|---|
| Methyl-branched 11-dodecanolides | 112 | C₇H₁₄O | Highly prominent ion, indicative of a stabilized six-membered ring fragment. | acs.org |
Hyphenated techniques, which couple a separation method with mass spectrometry, are the gold standard for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. mdpi.com This technique is particularly effective for the analysis of volatile compounds in natural products. As mentioned, the identification of methyl-branched 11-dodecanolides in frog secretions was achieved using GC-MS by comparing both the retention times and the EI mass spectra of the natural compounds with those of synthetic standards. researchgate.netnih.gov The process involves separating the components of a mixture on the GC column, after which each separated component enters the mass spectrometer to be ionized, fragmented, and detected. chromatographyonline.com Identification is then performed by comparing the obtained mass spectra with reference libraries like the NIST Mass Spectral Library. chromatographyonline.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for analyzing a wide range of compounds, especially those not amenable to GC. bioxpedia.com It involves coupling HPLC with a tandem mass spectrometer (e.g., a triple quadrupole or QTOF). In LC-MS/MS, the first mass spectrometer selects a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even at very low concentrations in complex biological matrices. nih.govnih.gov While specific LC-MS/MS methods for this compound are not extensively detailed in the searched literature, the methodology is routinely applied to the analysis of other lactones and secondary metabolites in food and biological samples, demonstrating its applicability. nih.govnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-methyl-11-dodecanolide |
| 4-methyl-11-dodecanolide |
| 6-methyl-11-dodecanolide |
| 8-methyl-11-dodecanolide |
| 10-methyl-11-dodecanolide |
| 8-nitro-11-dodecanolide |
| 12-methyl-oxa-cyclododecan-2-one |
| Gephyromantolide A |
| γ-lactones |
Advanced Ionization Techniques in Dodecanolide Research
The analysis of macrolides such as this compound has been significantly enhanced by the development of advanced ionization techniques in mass spectrometry (MS). These methods offer high sensitivity and specificity, which are crucial for identifying and quantifying these compounds, often present in trace amounts in natural sources. nih.gov
Traditional methods like Electron Impact (EI) ionization are effective but can cause extensive fragmentation, sometimes making it difficult to determine the molecular weight. Modern "soft" ionization techniques minimize this fragmentation, preserving the molecular ion and providing clearer structural information. bitesizebio.com
Key advanced ionization methods applicable to dodecanolide research include:
Electrospray Ionization (ESI) : ESI is a soft ionization technique that has become a cornerstone in the analysis of a wide range of molecules, including macrolides. numberanalytics.com It involves applying a high voltage to a liquid sample to create an aerosol, leading to the formation of gas-phase ions. bitesizebio.com Its high sensitivity makes it suitable for detecting trace contaminants and elucidating complex organic compound structures. chromatographyonline.com Nano-electrospray ionization (nano-ESI), a variation of ESI, uses very low flow rates and fine emitter tips, which enhances sensitivity, reduces sample consumption, and minimizes ion suppression, making it ideal for analyzing low-abundance analytes in complex biological samples. numberanalytics.com
Ambient Ionization Techniques : These methods allow for the ionization of samples in their native state with minimal or no preparation. nih.gov This capability is particularly advantageous for the rapid analysis of natural products.
Desorption Electrospray Ionization (DESI) : In DESI, a spray of charged solvent droplets is directed onto the sample surface, desorbing and ionizing analytes for MS analysis. chromatographyonline.com It allows for the direct analysis of solid samples without extensive preparation. numberanalytics.comchromatographyonline.com
Direct Analysis in Real Time (DART) : DART utilizes a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes from a surface. chromatographyonline.com Like DESI, it facilitates rapid, direct analysis and is effective for a wide range of compounds. chromatographyonline.comspectroscopyonline.com
Atmospheric Pressure Chemical Ionization (APCI) : APCI is effective for analyzing less polar, volatile compounds. It uses a corona discharge to ionize solvent molecules, which then transfer protons to the analyte molecules. bitesizebio.com
The mass spectra of various methyl-branched 11-dodecanolides have been studied, showing that specific fragmentation patterns under electron impact conditions can help identify the position of methyl groups on the macrolide ring. acs.orgrsc.org For instance, the mass spectra of 2-methyl-11-dodecanolide show a characteristic ion pair at m/z 74 and 87, while 4-methyl isomers show a distinctive ion at m/z 114. rsc.org This detailed fragmentation analysis, combined with gas chromatographic retention indices, has enabled the identification of several new methyl-branched 11-dodecanolides from natural sources like mantellid frogs. nih.govrsc.orgresearchgate.net
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in the this compound molecule can be confirmed.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a macrocyclic lactone like this compound, specific signals are expected for the protons adjacent to the ester oxygen and carbonyl group, as well as the methylene (B1212753) protons of the long alkyl chain.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. oregonstate.edu It is particularly useful for identifying the carbonyl carbon of the lactone, which appears at a characteristic downfield chemical shift, and the carbon atom bonded to the ester oxygen. oxinst.com While direct spectral data for this compound is not widely published, data for the isomeric δ-dodecalactone (6-heptyloxan-2-one) provides a reference for the expected chemical shifts. nih.gov
Below is a table of predicted and representative chemical shifts for dodecanolides.
| Atom Position (in lactone ring) | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| C1 (Carbonyl, C=O) | - | ~170-175 |
| C11 (CH-O-) | ~4.9-5.1 (multiplet) | ~75-85 |
| C2 (-CH₂-C=O) | ~2.2-2.5 (triplet) | ~30-40 |
| Alkyl Chain (-CH₂-)n | ~1.2-1.7 (multiplets) | ~20-35 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. libretexts.org These two methods are complementary, as some molecular vibrations that are strong in IR spectra may be weak or absent in Raman spectra, and vice versa. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. libretexts.org The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching of the carbonyl group (C=O) in the lactone ring. This peak is typically observed in the range of 1730-1750 cm⁻¹. Other significant absorptions include the C-O stretching vibrations between 1000-1300 cm⁻¹ and the C-H stretching vibrations of the methylene groups around 2850-2950 cm⁻¹. libretexts.orgspectroscopyonline.com
Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. americanpharmaceuticalreview.com It provides information about vibrational modes and is particularly sensitive to non-polar bonds. For this compound, the C=O stretch is also observable, though typically weaker than in the IR spectrum. The C-C and C-H vibrations of the polymethylene chain give rise to distinct signals. mdpi.com Raman spectroscopy is highly specific and can produce a unique "fingerprint" for a compound, making it useful for identification without extensive sample preparation. americanpharmaceuticalreview.commdpi.com
| Vibrational Mode | Expected IR Peak Position (cm⁻¹) | Expected Raman Peak Position (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |
| C=O Stretch (Lactone) | 1730-1750 | 1730-1750 | Very Strong (IR), Weak/Medium (Raman) |
| CH₂ Bend (Scissoring) | ~1465 | ~1450 | Medium (IR & Raman) |
| C-O Stretch (Ester) | 1000-1300 | 1000-1300 | Strong (IR), Weak (Raman) |
Data Processing and Chemometric Approaches in Dodecanolide Analytics
The analysis of this compound, especially within complex natural extracts, generates large and intricate datasets from techniques like GC-MS. Data processing and chemometrics are essential for extracting meaningful information from this raw data. yellowscan.comfullstory.comexpressanalytics.com Chemometrics uses mathematical and statistical methods to analyze chemical data, enabling tasks like classification, pattern recognition, and prediction. mdpi.comcsic.es
The typical data processing workflow involves several stages:
Data Collection : Gathering raw data from analytical instruments. simplilearn.com
Data Preparation/Preprocessing : This crucial step involves cleaning the data by removing baseline noise, correcting for instrumental drift, and aligning signals (e.g., retention time alignment in chromatography). expressanalytics.com
Data Analysis : Processed data is then subjected to chemometric analysis. expressanalytics.com
In the context of dodecanolide analytics, chemometric methods are particularly powerful:
Principal Component Analysis (PCA) : An unsupervised exploratory technique that reduces the dimensionality of complex datasets. csic.es It can be used to visualize clustering and identify outliers in samples containing various dodecanolides and related compounds, helping to classify them based on their chemical profiles without prior knowledge. mdpi.com
Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) : A supervised method used to model the differences between predefined classes of samples. For example, it could be used to build a model that distinguishes between different species of frogs based on the profile of macrolides, including this compound, in their secretions. mdpi.com
These chemometric tools, when applied to data from GC-MS or spectroscopic analyses, can effectively discriminate between samples from different geographical origins or biological species, and can help identify the specific compounds (biomarkers) responsible for these differences. mdpi.commdpi.comnih.gov This integrated approach enhances the reliability of identifying and quantifying this compound and its structural isomers. mdpi.com
Computational and Theoretical Studies on 11 Dodecanolide
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are instrumental in exploring the complex conformational landscape of macrocyclic molecules like 11-dodecanolide. These methods allow for the prediction and analysis of the various three-dimensional arrangements the molecule can adopt.
Conformational Studies of Dodecanolactone Rings
The 12-membered ring of this compound possesses significant conformational flexibility. Studies on similar macrolides, such as 12-membered ring lactones, have revealed that these molecules can adopt multiple stable conformations. helsinki.fi The conformational restrictions within the 12-membered ring can have a clear impact on its reactivity. helsinki.fi For instance, the inertness of some 12-membered α,β-unsaturated macrolides towards certain oxidation reactions suggests that the ring resists adopting the necessary planar transition state conformations. helsinki.fi Molecular mechanics calculations have been employed to propose possible structures and their relative energies in solution. researchgate.net Conformational analysis of related dodecen-12-olides has been carried out using software like HyperChem to determine the lowest energy conformations. researchgate.net
Dynamic NMR Spectroscopy and Computational Methodologies
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution. When combined with computational methods, it provides a detailed picture of the energy barriers and exchange rates between different conformers. For example, low-temperature NMR studies on related 11- and 14-membered ring lactams have been used to identify the presence of multiple conformations in solution and to study the conformational processes. researchgate.net These experimental observations can be correlated with computational models to assign specific conformations and understand their interconversion pathways. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and energetic properties of molecules. These methods provide a more accurate description of chemical bonding and reactivity compared to classical molecular mechanics.
Thermodynamic Stability of Dodecanolide Conformers
DFT calculations are frequently used to determine the relative thermodynamic stabilities of different conformers of a molecule. acs.org By calculating the electronic energy and Gibbs free energy of various possible structures, researchers can predict the most stable conformations and their population distribution at a given temperature. acs.org For instance, in a study of macrocyclic carbonates, DFT calculations were used to investigate how the thermodynamic stabilities of different conformers influence their polymerization rates. acs.org It was found that the relative stability of conformers, such as (E,Z) versus (Z,Z), can significantly impact the reaction kinetics. acs.org Such computational insights are crucial for understanding and predicting the behavior of macrocycles like this compound.
Transition State Analysis in Polymerization Reactions
Understanding the mechanism of polymerization reactions at a molecular level requires the characterization of transition states, which are high-energy species that connect reactants to products. DFT calculations are instrumental in locating and analyzing these transition states. researchgate.netrsc.org For the ring-opening polymerization (ROP) of lactones, theoretical studies have elucidated the coordination-insertion mechanism, identifying the key transition states and intermediates involved. researchgate.net The energy barriers calculated for these transition states can explain the relative polymerization rates of different lactones and the influence of the initiator used. researchgate.net For example, it has been shown that the energy barrier for the ring-opening of a lactone can depend on the nature of the metal alkoxide group of the initiator. acs.org
Reaction Mechanism Modeling for Synthesis and Degradation
Computational modeling is also applied to understand the detailed mechanisms of both the synthesis and degradation of lactones like this compound.
For synthesis, modeling can help elucidate complex reaction pathways. For instance, computational studies have been used to support proposed mechanisms for lactone formation that involve interwoven radical and polar substitution steps. researcher.life In the context of polymerization, which is a primary method for synthesizing polyesters from lactones, DFT has been used to model the initiation and propagation steps, providing a detailed account of the reaction mechanism. rsc.orgmdpi.com
Regarding degradation, computational methods can be used to study processes like hydrolysis. For example, a hybrid supermolecule-PCM approach has been used to investigate the neutral and base-catalyzed hydrolysis of various lactones. acs.org Such studies analyze the features of different possible hydrolysis mechanisms and their energy barriers. acs.org Furthermore, quantum chemical calculations have been employed to study the thermochemistry of lactone ring-opening and subsequent decarboxylation, including the identification of transition states involved in these degradation pathways. nih.gov
In Silico Screening and Design of Dodecanolide Derivatives
Computational, or in silico, methods have become indispensable tools in modern drug discovery and materials science, enabling the rapid screening of vast chemical libraries and the rational design of novel molecules with desired properties. These techniques, which include virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling, allow researchers to predict the potential biological activity and physicochemical properties of compounds before undertaking expensive and time-consuming laboratory synthesis and testing.
While the parent compound, this compound, and its naturally occurring methyl-branched analogs have been identified and synthesized for purposes of chemical ecology, dedicated research focusing on the in silico screening and systematic design of a broad range of this compound derivatives for specific biological targets appears to be a nascent field with limited published data. General computational approaches, however, provide a clear framework for how such studies could be conducted.
Virtual Screening and Molecular Docking
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. A key method within virtual screening is molecular docking, which predicts the preferred orientation of a molecule (ligand) when bound to a target, forming a stable complex. The strength of this interaction is estimated using a scoring function, which calculates a value, such as binding energy (often in kcal/mol), to rank and prioritize candidates.
In a hypothetical screening of this compound derivatives, a library of virtual compounds would first be generated. This would involve modifying the core this compound scaffold by introducing various functional groups at different positions. For example, derivatives could be designed by adding hydroxyl groups, alkyl chains, aromatic rings, or nitrogen- and sulfur-containing moieties to create a diverse set of structures.
These virtual derivatives would then be docked against a specific, validated biological target. For instance, if the goal were to design new antibacterial agents, a key bacterial enzyme like DNA gyrase or a protein involved in biofilm formation could be chosen as the target. The docking results would provide a ranked list of derivatives based on their predicted binding affinity.
Table 7.4.1: Hypothetical Molecular Docking Results of Designed this compound Derivatives Against a Bacterial Target
| Derivative ID | Modification on this compound Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 11-DD-01 | 4-hydroxy | -6.5 | TYR-122, SER-90 |
| 11-DD-02 | 8-amino | -7.2 | ASP-73, GLY-77 |
| 11-DD-03 | 10-phenyl | -8.1 | PHE-104, LEU-102 |
| 11-DD-04 | 6-carboxyl | -7.5 | LYS-103, ARG-136 |
| Reference | Ciprofloxacin | -8.8 | ASP-73, SER-90 |
| Parent | This compound | -5.3 | LEU-102 |
This table is a hypothetical representation to illustrate the type of data generated from a molecular docking study. The values and residues are not based on published experimental results for this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. biosolveit.de A QSAR model is represented by a mathematical equation that relates variations in activity to variations in molecular descriptors. orientjchem.org These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., atomic charges, dipole moment).
To build a QSAR model for this compound derivatives, the biological activity (e.g., minimum inhibitory concentration against a bacterial strain) of a "training set" of synthesized derivatives would first need to be determined experimentally. Then, various molecular descriptors for these compounds would be calculated. Statistical methods, such as multiple linear regression (MLR), would be used to generate an equation that best correlates the descriptors with the observed activity. nih.gov
A hypothetical QSAR equation might look like this:
pIC₅₀ = 0.5 * (logP) - 1.2 * (DipoleMoment) + 0.03 * (MolecularWeight) + 2.1
Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized derivatives. This allows researchers to prioritize the synthesis of only the most promising candidates, thereby saving significant resources.
Table 7.4.2: Example of Molecular Descriptors Used in a QSAR Study
| Compound | pIC₅₀ (Experimental) | logP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | pIC₅₀ (Predicted by Model) |
| Derivative A | 4.2 | 3.5 | 2.1 | 214.32 | 4.1 |
| Derivative B | 4.8 | 4.1 | 1.8 | 228.35 | 4.7 |
| Derivative C | 3.9 | 3.2 | 2.5 | 212.29 | 4.0 |
| Derivative D | 5.1 | 4.5 | 1.5 | 242.38 | 5.2 |
This table presents a simplified, hypothetical example of data used for and generated from a QSAR model. The values are for illustrative purposes only.
The application of these in silico strategies would represent a powerful approach to unlock the therapeutic potential of the this compound scaffold, guiding the design and discovery of novel derivatives with tailored biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
